molecular formula C16H24N2O B1592143 4-Hydroxy-N,N-diisopropyltryptamine CAS No. 132328-45-1

4-Hydroxy-N,N-diisopropyltryptamine

Cat. No. B1592143
M. Wt: 260.37 g/mol
InChI Key: KBRYKXCBGISXQV-UHFFFAOYSA-N
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Description

4-HO-DiPT is a synthetic psychedelic drug . It is a higher homologue of psilocin, 4-HO-DET, and is a positional isomer of 4-HO-DPT . It is a derivative of the amino acid tryptophan and is closely related to the naturally occurring and widely banned N,N-dimethyltryptamine (DMT) .


Synthesis Analysis

4-HO-DiPT was first synthesized in 1977 . It is a non-naturally occurring structural analog of psilocin, in which both N,N-di-methyl groups of psilocin are replaced with isopropyl groups . American biochemist Alexander T. Shulgin synthesized and experimented with DiPT . He published two methods for synthesizing DiPT as its hydrochloride .


Molecular Structure Analysis

The molecular formula of 4-HO-DiPT is C16H24N2O . It has an average mass of 260.375 Da and a monoisotopic mass of 260.188873 Da .


Chemical Reactions Analysis

4-HO-DiPT is a derivative of psilocin, where both N,N-di-methyl groups of psilocin are replaced with isopropyl groups . It is a non-naturally occurring structural analog of psilocin .


Physical And Chemical Properties Analysis

4-HO-DiPT is orally active at around 3 mg and above, and its effects last for 2–3 hours . Higher doses such as those above 30 mgs can increase the duration of the effects significantly .

Safety And Hazards

4-HO-DiPT is harmful if swallowed . It is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYKXCBGISXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618836
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N,N-diisopropyltryptamine

CAS RN

132328-45-1
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132328-45-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
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Record name 132328-45-1
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Record name N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
GC Glatfelter, M Naeem, DNK Pham… - ACS Pharmacology & …, 2023 - ACS Publications
Analogues of 4-phosphoryloxy-N,N-dimethyltryptamine (psilocybin) are being sold on recreational drug markets and developed as potential medications for psychedelic-assisted …
Number of citations: 3 pubs.acs.org
MB Gatch, A Hoch, TM Carbonaro - ACS Pharmacology & …, 2020 - ACS Publications
Novel synthetic compounds have been available for decades as quasi-legal alternatives to controlled substances. The hallucinogen-like effects of eight novel substituted tryptamines …
Number of citations: 6 pubs.acs.org
S Malaca, MA Huestis, L Lattanzio, LT Marsella… - Metabolites, 2022 - mdpi.com
Tryptamine intoxications and fatalities are increasing, although these novel psychoactive substances (NPS) are not controlled in most countries. There are few data on the metabolic …
Number of citations: 3 www.mdpi.com
S Malaca, AF Lo Faro, A Tamborra, S Pichini… - International Journal of …, 2020 - mdpi.com
Our understanding of tryptamines is poor due to the lack of data globally. Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug …
Number of citations: 37 www.mdpi.com
J Carlier, S Malaca, MA Huestis… - Expert Opinion on …, 2022 - Taylor & Francis
Background 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) is a psychedelic tryptamine whose use is regulated in several countries. Due to unspecific effects, consumption can be …
Number of citations: 1 www.tandfonline.com
S Malaca, FP Busardò, R Giorgetti, MA Huestis… - … Analytique et Clinique, 2022 - Elsevier
Aim Tryptamine intoxications and fatalities are increasing, although these novel psychoactive substances (NPS) are not controlled in most countries. There are few data on the …
Number of citations: 1 www.sciencedirect.com
D Zuba - Chromatographic Techniques in the Forensic Analysis …, 2018 - ndl.ethernet.edu.et
Tryptamine is the parent compound for one of the most popular families of the designer drugs. It is a monoamine alkaloid, and it is structurally similar to the amino acid tryptophan. …
Number of citations: 1 ndl.ethernet.edu.et
T Kamata, M Katagi, H Tsuchihashi - Forensic Toxicology, 2010 - Springer
Hallucinogenic tryptamine analogues, an important class of drugs of abuse, can be naturally occurring or chemically synthesized compounds. In Japan, psilocin and psilocybin (…
Number of citations: 26 link.springer.com
AK Klein, M Chatha, LJ Laskowski… - ACS pharmacology & …, 2020 - ACS Publications
The 5-HT 2A receptor is thought to be the primary target for psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and other serotonergic hallucinogens (psychedelic drugs). Although a …
Number of citations: 63 pubs.acs.org
LB Kozell, AJ Eshleman, TL Swanson, SH Bloom… - … of Pharmacology and …, 2023 - ASPET
Novel psychoactive substances, including synthetic substituted tryptamines, represent a potential public health threat. Additionally, some substituted tryptamines are being studied …
Number of citations: 7 jpet.aspetjournals.org

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